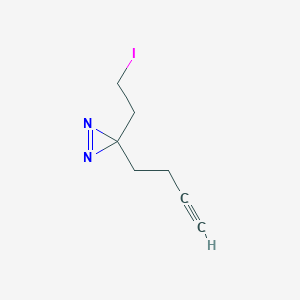

3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-but-3-ynyl-3-(2-iodoethyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVWLCIADFSFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(N=N1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241931 | |

| Record name | 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450754-38-7 | |

| Record name | 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450754-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: A Trifunctional Probe for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, reactivity, and applications of 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine. This heterotrifunctional chemical probe has emerged as a powerful tool in chemical biology and drug discovery, integrating a photoactivatable diazirine for covalent crosslinking, a terminal alkyne for bioorthogonal ligation, and an iodoethyl group as a versatile synthetic handle. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the effective utilization of this versatile molecule. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its application in photoaffinity labeling and subsequent target identification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction: The Power of Trifunctionality

In the quest to elucidate the complex web of molecular interactions that govern biological processes, chemical probes serve as indispensable tools. This compound (Figure 1) is a testament to the evolution of probe design, offering three distinct functionalities within a compact molecular architecture.[1] This design paradigm allows for a multi-stage approach to studying biomolecular interactions:

-

Photoaffinity Labeling (PAL): The diazirine moiety, a small, highly strained three-membered ring, can be activated by UV light to generate a highly reactive carbene intermediate.[2] This carbene can then form a covalent bond with nearby molecules, effectively capturing transient interactions, such as those between a drug candidate and its protein target.[3]

-

Bioorthogonal Chemistry: The terminal alkyne group serves as a handle for "click chemistry."[4] This allows for the highly specific and efficient attachment of reporter molecules, such as fluorophores or biotin, for visualization and enrichment of the cross-linked biomolecules.[4]

-

Synthetic Versatility: The iodoethyl group acts as a synthetic handle, enabling the attachment of the probe to a ligand or pharmacophore of interest through nucleophilic substitution reactions.[5] This modularity allows for the creation of customized probes for a wide range of biological targets.

This guide will explore each of these features in detail, providing the necessary information to harness the full potential of this powerful research tool.

Physicochemical and Safety Properties

A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective use and safe handling.

Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 1. This compound is a colorless to light yellow liquid at room temperature.[6]

| Property | Value | Source |

| CAS Number | 1450754-38-7 | [4][6] |

| Molecular Formula | C₇H₉IN₂ | [4][6] |

| Molecular Weight | 248.06 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Purity | ≥95-97% | [4][6] |

| SMILES | ICCC1(CCC#C)N=N1 | [4][6] |

| Topological Polar Surface Area (TPSA) | 24.72 Ų | [4] |

| logP (predicted) | 2.387 | [4] |

Spectral Properties

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety. This compound should be stored at 4°C, protected from light, and under an inert nitrogen atmosphere.[4][6] For long-term storage in solvent, it is recommended to keep it at -80°C for up to six months.[6]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following pictograms:

-

GHS02: Flammable

-

GHS05: Corrosive

The following H-phrases have been reported:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.[4]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence from a ketone precursor bearing the butynyl and a hydroxyethyl side chain. This precursor would then undergo a three-step transformation to yield the final product.

Figure 2. Proposed synthetic pathway for this compound.

Step 1: Diaziridine Formation: The synthesis begins with the reaction of the ketone precursor with ammonia in methanol, followed by the addition of hydroxylamine-O-sulfonic acid to form the diaziridine intermediate.[7]

Step 2: Oxidation to Diazirine: The diaziridine is then oxidized to the more strained and photo-labile diazirine. This can be achieved using various oxidizing agents, such as iodine and triethylamine.[7]

Step 3: Iodination: The terminal hydroxyl group is then converted to an iodide. A common method for this transformation is the Appel reaction, using triphenylphosphine, imidazole, and iodine.[7]

Characterization

The successful synthesis of the final product would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the characteristic peaks for the butynyl, ethyl, and diazirine protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to verify the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the alkyne C≡C and C-H stretches.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would be used to determine the absorption maximum (λmax) of the diazirine chromophore, which is essential for planning photoactivation experiments.

Reactivity and Mechanism of Action

The utility of this compound stems from the distinct reactivity of its three functional groups.

Photochemical Reactivity of the Diazirine Moiety

Upon irradiation with UV light (typically around 350-380 nm), the diazirine ring undergoes irreversible decomposition, extruding a molecule of dinitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[2] This carbene can then undergo a variety of reactions, with the most relevant for photoaffinity labeling being insertion into C-H, O-H, and N-H bonds of nearby molecules.[8]

However, the photochemistry of alkyl diazirines is more complex than a simple carbene insertion mechanism. Upon photoexcitation, the diazirine can also isomerize to a more stable, yet still reactive, linear diazo compound.[9] This diazo intermediate can be protonated in biological systems to form a diazonium ion, which is a potent alkylating agent that preferentially reacts with acidic residues such as aspartate and glutamate.[8][10]

Figure 3. Photochemical reaction pathways of alkyl diazirines.

This dual reactivity is a critical consideration in experimental design and data interpretation. While the carbene pathway offers broader reactivity, the diazo pathway can introduce a bias towards labeling acidic residues.[8]

Bioorthogonal Reactivity of the Alkyne Group

The terminal alkyne is a bioorthogonal handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems. Its primary utility lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[11] This highly efficient and specific reaction forms a stable triazole linkage between the alkyne-tagged probe and an azide-functionalized reporter molecule.[12]

Figure 4. Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reactivity of the Iodoethyl Group

The iodoethyl group serves as a versatile synthetic handle for attaching the probe to a molecule of interest. As a primary alkyl iodide, it is susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, including amines, thiols, and carboxylates.[13] This allows for the straightforward conjugation of the probe to a ligand containing a suitable nucleophilic functional group. Additionally, the iodide can be displaced by other halides or pseudohalides, further expanding its synthetic utility.[13] The iodo group also provides a site for radioiodination, which is useful in radioisotope labeling studies.[5]

Applications in Research and Drug Discovery

The trifunctional nature of this compound makes it a powerful tool for a range of applications, primarily centered around target identification and validation.[14]

Photoaffinity Labeling for Target Identification

A primary application is in the identification of the cellular targets of bioactive small molecules.[15] A probe is synthesized by attaching the diazirine-alkyne-iodide building block to the small molecule of interest. This probe is then introduced to a biological system (e.g., cell lysate or live cells), and upon UV irradiation, it covalently cross-links to its binding partners. Subsequent "clicking" of a biotin-azide reporter allows for the enrichment of the cross-linked proteins on streptavidin beads, followed by identification using mass spectrometry-based proteomics.

Experimental Protocol: Photoaffinity Labeling and Click Chemistry

The following is a generalized protocol for a typical photoaffinity labeling experiment followed by CuAAC.

Materials:

-

Custom-synthesized photoaffinity probe (ligand conjugated to this compound)

-

Biological sample (e.g., cell lysate, purified protein)

-

UV lamp (e.g., 365 nm)

-

Azide-functionalized reporter (e.g., Biotin-Azide, Fluorescent-Azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., TBTA, THPTA)

-

Appropriate buffers and solvents

Workflow:

Figure 5. General workflow for photoaffinity labeling and target identification.

Step-by-Step Methodology:

-

Probe Incubation: Incubate the photoaffinity probe with the biological sample in an appropriate buffer. The concentration of the probe and incubation time should be optimized based on the affinity of the ligand for its target.

-

UV Irradiation: Irradiate the sample with UV light (e.g., 365 nm) for a predetermined duration to activate the diazirine and induce covalent cross-linking. This step should be performed on ice to minimize heat-induced damage to the sample.

-

Click Chemistry: To the irradiated sample, add the click chemistry reagents in the following order: azide-reporter, copper(I)-stabilizing ligand, copper(II) sulfate, and freshly prepared sodium ascorbate. The reaction is typically allowed to proceed for 1-2 hours at room temperature.

-

Enrichment (for Biotin-tagged samples): If a biotin-azide reporter was used, the sample is incubated with streptavidin-coated beads to enrich for the biotinylated proteins. The beads are then washed extensively to remove non-specifically bound proteins.

-

Analysis: The labeled proteins can be visualized by in-gel fluorescence if a fluorescent azide was used. For target identification, the enriched proteins are typically eluted from the beads, digested with a protease (e.g., trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion and Future Perspectives

This compound represents a highly versatile and powerful tool for the modern chemical biologist and drug discovery scientist. Its trifunctional nature provides a streamlined approach to the synthesis of customized photoaffinity probes for the identification and characterization of biomolecular interactions. A thorough understanding of its physicochemical properties, synthetic accessibility, and the nuances of its photochemical reactivity is essential for its successful application. As our understanding of complex biological systems continues to grow, so too will the demand for sophisticated chemical probes like the one detailed in this guide. Future advancements may focus on refining the photochemical properties of the diazirine moiety to improve labeling efficiency and reduce off-target effects, as well as developing new bioorthogonal reaction pairs to expand the multiplexing capabilities of such probes.

References

- 1. This compound | 1450754-38-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS:1450754-38-7 | AxisPharm [axispharm.com]

- 6. 3-(3-炔-1-丁基)-3-(2-碘乙基) -3H-双吖丙啶 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 9. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 14. Discovery of drug target for vascular normalization through multifunctional photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

An In-Depth Technical Guide to 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: A Trifunctional Probe for Advanced Chemical Proteomics

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the trifunctional chemical probe, 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine. We will delve into the strategic design of this molecule, its synthesis, its application in state-of-the-art photoaffinity labeling experiments, and the critical interpretation of the resulting data. This document is intended to serve not merely as a protocol, but as a foundational resource, explaining the causality behind methodological choices to ensure robust and reproducible outcomes in target identification and validation.

Introduction: The Strategic Design of a Trifunctional Probe

In the quest to elucidate the complex network of interactions between small molecules and proteins, chemical probes have become indispensable tools.[1] this compound is a meticulously designed reagent that integrates three key functionalities into a compact molecular scaffold, enabling a powerful workflow for covalently capturing and identifying protein targets within their native biological context.

-

The Diazirine Moiety (Photoreactive Group): As one of the smallest photoactivatable groups, the aliphatic diazirine offers significant advantages.[2] Upon irradiation with long-wave UV light (typically 350-370 nm), it releases nitrogen gas to generate a highly reactive carbene intermediate. This carbene can insert into a wide array of chemical bonds in its immediate vicinity, forming a stable covalent linkage to a target protein.[2][3] This process, known as photoaffinity labeling (PAL), effectively creates a permanent record of a transient interaction.[4]

-

The Terminal Alkyne (Bioorthogonal Handle): The butynyl group provides a terminal alkyne, a critical handle for "click chemistry."[5] Specifically, it enables the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6][7] This allows for the attachment of reporter tags (e.g., biotin for enrichment or a fluorophore for imaging) after the covalent labeling event, minimizing potential steric hindrance that a bulky tag might otherwise cause during the initial binding interaction.

-

The Iodoethyl Group (Synthetic Handle): The 2-iodoethyl chain serves as a versatile and reactive synthetic handle. As a primary alkyl iodide, it is an excellent electrophile for nucleophilic substitution reactions, allowing for the straightforward conjugation of this probe to a ligand of interest via nucleophiles such as amines, thiols, or carboxylates. This provides a stable and reliable method for creating bespoke photoaffinity probes from a wide range of small molecule ligands.

This trifunctional architecture allows for a sequential, multi-stage experimental design: first, conjugation to a molecule of interest; second, photo-induced covalent capture of the binding partners; and third, bioorthogonal tagging for downstream analysis.

Physicochemical and Safety Data

A clear understanding of the probe's properties is paramount for its effective use and safe handling.

Key Properties

| Property | Value | Source |

| CAS Number | 1450754-38-7 | [2][8][9][10] |

| Molecular Formula | C₇H₉IN₂ | [2][8][11] |

| Molecular Weight | 248.07 g/mol | [2][8][12] |

| Physical Form | Liquid | [8][10] |

| Purity | ≥95% | [2][8] |

| Storage Conditions | -20°C, protect from light, store under an inert atmosphere (e.g., Nitrogen or Argon) | [8][11] |

| Reaction Suitability | Click Chemistry, Nucleophilic Substitution | [8] |

Safety & Handling

This compound and related compounds require careful handling in a well-ventilated chemical fume hood.

-

Hazards: Classified as a combustible liquid.[8] Diazirine-containing compounds are energetic and can be sensitive to heat, shock, or friction, although aliphatic diazirines are generally more stable than their aryl counterparts. Heating may cause a fire or decomposition.[7]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is required.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Solutions should be handled in light-protecting containers (e.g., amber vials or foil-wrapped tubes) to prevent premature photoactivation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Synthesis of the Trifunctional Probe

While this specific molecule is commercially available, understanding its synthesis is crucial for researchers who may wish to create custom analogues. The following is a representative, multi-step synthesis pathway based on established methods for creating similar aliphatic diazirine probes.[13][14]

Caption: Proposed synthetic pathway for the target molecule.

Detailed Proposed Protocol:

-

Synthesis of the Ketone Precursor (Hept-6-en-3-one): The synthesis would begin with the construction of the asymmetric ketone. This can be achieved through various standard organic chemistry methods, such as the acylation of an appropriate organometallic reagent.

-

Formation of the Diaziridine Ring: The ketone precursor is reacted with liquid ammonia in a sealed tube, followed by the addition of an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). This process first forms an oxime intermediate, which is then converted to the corresponding diaziridine, a three-membered ring containing two nitrogen atoms and one carbon.

-

Oxidation to the Diazirine: The diaziridine intermediate is carefully oxidized to the diazirine. This is a critical step, often performed in the dark to avoid photodecomposition, using an oxidant such as iodine (I₂) or silver oxide (Ag₂O). This oxidation introduces the double bond within the N-N system of the three-membered ring.

-

Functionalization to the Final Product: The ethyl group on the diazirine would be the result of a precursor ketone like hept-6-yn-3-one. To arrive at the iodoethyl group, a precursor ketone with a hydroxyethyl group would be used, which is then converted to the iodide in a final step, for instance, via an Appel reaction (using triphenylphosphine and iodine).

Core Application: Photoaffinity Labeling Workflow

The primary application of this probe is in chemical proteomics to identify the cellular targets of a small molecule ligand. The workflow is rigorous and requires careful planning and execution of appropriate controls.

Caption: Comprehensive workflow for target ID using the trifunctional probe.

Step-by-Step Experimental Protocol:

Phase 1: Probe Synthesis (Ligand Conjugation)

-

Reaction Setup: Dissolve your ligand of interest (containing a suitable nucleophile like a primary amine or thiol) in an appropriate aprotic solvent (e.g., DMF or DMSO). Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) if reacting with an amine to scavenge the HI byproduct.

-

Probe Addition: Add 1.0-1.2 equivalents of this compound to the solution.

-

Reaction: Stir the reaction at room temperature, protected from light. Monitor progress by LC-MS until the starting material is consumed. Alkyl iodides are reactive electrophiles, making this a generally efficient conjugation.[5][15]

-

Purification: Purify the resulting photoaffinity probe using reverse-phase HPLC to ensure high purity for cellular experiments. Confirm the final product by high-resolution mass spectrometry.

Phase 2: Photoaffinity Labeling

-

Cellular Treatment: Treat live cells (or cell lysate) with the purified photoaffinity probe at a predetermined concentration (typically determined via a dose-response experiment).

-

Incubation: Incubate for a period sufficient to allow the probe to engage with its cellular target(s).

-

Control Groups (Essential for Trustworthiness):

-

Competition Control: Pre-incubate cells with an excess (e.g., 50-100 fold) of the unconjugated parent ligand before adding the photoaffinity probe. True targets should show significantly reduced labeling in this group.

-

No UV Control: Treat cells with the probe but do not expose them to UV light. This controls for non-specific binding to the beads or non-photochemical reactivity.

-

DMSO Vehicle Control: Treat cells with the vehicle (e.g., DMSO) alone.

-

-

Irradiation: Irradiate the samples with UV light, typically at 365 nm, for 5-15 minutes on ice. The optimal time and intensity must be empirically determined to maximize labeling while minimizing cellular damage.

Phase 3: Target Enrichment

-

Lysis: Harvest and lyse the cells in a suitable buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors.

-

Click Reaction: To the clarified lysate, add the click chemistry reagents: a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or BTTAA) to stabilize the Cu(I) and improve efficiency. Incubate for 1 hour at room temperature.

-

Enrichment: Add streptavidin-functionalized magnetic or agarose beads to the lysate and incubate (e.g., 1-2 hours at 4°C) to capture the biotinylated protein-probe complexes.

-

Washing: Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and detergent washes) to remove non-specifically bound proteins.

Phase 4: Protein Identification by Mass Spectrometry

-

Proteolysis: Perform on-bead digestion of the captured proteins using a protease such as trypsin. This releases the peptides into the solution while the biotinylated probe remains attached to the beads.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8]

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired tandem mass spectra against a protein database (e.g., UniProt).

-

Hit Identification: Identify potential targets as proteins that are significantly enriched in the probe-treated sample compared to the control groups (especially the competition control). Quantitative proteomics approaches, such as label-free quantification (LFQ) or isotopic labeling (SILAC, TMT), are essential for robust hit validation.

Interpreting the Data: Beyond the Hit List

The output of a chemical proteomics experiment is a list of potential protein interactors. Rigorous validation is key.

-

Mechanism of Labeling: It is crucial to recognize that aliphatic diazirines can react via two pathways upon photolysis.[16] The primary pathway generates a highly reactive, indiscriminate carbene . A secondary pathway involves rearrangement to a longer-lived diazo intermediate, which is electrophilic and shows a strong preference for reacting with nucleophilic and acidic residues, such as aspartic and glutamic acid.[17] This inherent reactivity bias means that highly acidic proteins or proteins with acidic pockets may be enriched as "off-targets." The experimental design, especially the competition control, is vital to distinguish these from true interactors.

-

Validation: The identified hits from the proteomics screen are candidates. Orthogonal validation is necessary. This can include:

-

Western Blotting: Confirming the enrichment of a top candidate protein.

-

Cellular Thermal Shift Assay (CETSA): Demonstrating direct target engagement of the parent ligand in cells.

-

Functional Assays: Showing that the parent ligand modulates the activity of the candidate protein in vitro or in vivo.

-

Conclusion: A Powerful Tool for Modern Drug Discovery

This compound is a potent and versatile chemical tool. Its trifunctional design provides a streamlined and effective workflow for the covalent capture and identification of small-molecule binding partners. By understanding the principles behind its design, the nuances of its photochemical reactivity, and the importance of rigorous experimental controls, researchers can confidently deploy this probe to map complex biological interactions, validate new drug targets, and accelerate the pace of discovery.

References

- 1. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photo-assisted peptide enrichment in protein complex cross-linking analysis of a model homodimeric protein using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of site-diversified, fully functionalized diazirine probes for chemical proteomic applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Toolkit: An In-depth Technical Guide to Iodo-Diazirine Alkyne Probes for Target Identification

Foreword: Deconstructing Complexity in Drug Discovery

In the intricate landscape of modern drug discovery and chemical biology, the precise identification of a small molecule's biological targets is paramount. This crucial step not only deciphers the mechanism of action but also anticipates potential off-target effects, thereby streamlining the path to therapeutic intervention. Photoaffinity labeling (PAL) has emerged as a powerful strategy to covalently capture and subsequently identify these molecular interactions within a native biological context.[1][2] At the heart of this technique lies the design of sophisticated chemical probes. This guide provides a comprehensive technical overview of a particularly versatile class of these tools: the iodo-diazirine alkyne trifunctional probes. We will dissect their modular architecture, explore their synthesis, and detail their application in robust experimental workflows, offering researchers, scientists, and drug development professionals a practical understanding of their power and utility.

The Trifunctional Probe: A Paradigm of Modular Design

The elegance of the iodo-diazirine alkyne probe lies in its trifunctional nature, where three distinct chemical moieties are strategically integrated into a single molecular scaffold.[3] Each component serves a specific and indispensable purpose in the multi-step process of target identification.

-

The Diazirine Moiety: A Light-Triggered Covalent Trap. The diazirine group is a compact, highly efficient photo-cross-linker.[4][5] Upon irradiation with UV light (typically around 350 nm), this strained three-membered ring irreversibly extrudes nitrogen gas to generate a highly reactive carbene intermediate.[5] This carbene can then rapidly and indiscriminately insert into neighboring C-H, N-H, and O-H bonds of a target protein, forging a stable covalent bond.[5] This "trapping" of the non-covalent ligand-protein interaction is the cornerstone of photoaffinity labeling.

-

The Alkyne Handle: A Gateway for Bioorthogonal Chemistry. The terminal alkyne group serves as a bioorthogonal handle for downstream applications.[6] Its presence allows for the highly specific and efficient covalent attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry."[6][7] This modular approach obviates the need to incorporate bulky reporter groups into the initial probe design, which could otherwise interfere with target binding.

-

The Iodine Atom: A Versatile Synthetic Handle. The iodine atom in these probes primarily functions as a versatile synthetic handle.[3][8] It serves as an excellent leaving group for nucleophilic substitution reactions, enabling the straightforward introduction of the probe onto a ligand or pharmacophore of interest.[9] This synthetic flexibility allows for the custom design of probes tailored to specific biological questions. While UV irradiation of some iodinated aromatic compounds can induce homolytic cleavage of the carbon-iodine bond to generate a reactive phenyl radical capable of cross-linking, in the context of iodo-diazirine alkyne probes, the diazirine moiety is the designated and more efficient photo-cross-linker.[10]

Diagram 1: Modular Structure of an Iodo-Diazirine Alkyne Probe

Caption: The trifunctional architecture of an iodo-diazirine alkyne probe.

Synthesis of Iodo-Diazirine Alkyne Probes: A Step-by-Step Approach

The synthesis of iodo-diazirine alkyne probes is a multi-step process that requires careful execution. The following is a generalized protocol for the synthesis of a common building block, 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic routes.[9]

-

Step 1: Synthesis of the Ketone Precursor. The synthesis typically begins with the construction of a ketone precursor bearing the alkyne and a hydroxyl group. This can be achieved through various organic reactions, such as Grignard reactions or the addition of organolithium reagents to an appropriate ester.

-

Step 2: Formation of the Diaziridine. The ketone precursor is then converted to the corresponding diaziridine. This is commonly achieved by reaction with ammonia in methanol, followed by the addition of hydroxylamine-O-sulfonic acid (HOSA).[9] This step should be performed at low temperatures to ensure stability.

-

Step 3: Oxidation to the Diazirine. The diaziridine is then oxidized to the desired diazirine. This is typically accomplished using an oxidizing agent such as iodine or silver oxide. The reaction should be performed in the dark to prevent premature photoactivation of the diazirine.

-

Step 4: Iodination of the Hydroxyl Group. The final step involves the conversion of the hydroxyl group to an iodide. A common method is the Appel reaction, using triphenylphosphine and iodine.[9] This reaction provides the final iodo-diazirine alkyne probe building block.

Self-Validation and Quality Control:

-

NMR Spectroscopy: 1H and 13C NMR should be used to confirm the structure of the intermediates and the final product at each step.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the final probe.

-

Purity Analysis: The purity of the final compound should be assessed by techniques such as HPLC or GC-MS.

Diagram 2: Generalized Synthetic Pathway

Caption: A simplified schematic of the synthesis of an iodo-diazirine alkyne probe.

Application in Target Identification: A Robust Experimental Workflow

The ultimate utility of iodo-diazirine alkyne probes lies in their application for identifying the cellular targets of a bioactive small molecule. The following workflow outlines the key steps, from probe-labeling to target identification.[1][5]

Experimental Protocol: Target Identification using an Iodo-Diazirine Alkyne Probe

-

Probe Incubation: Treat live cells or cell lysates with the iodo-diazirine alkyne probe. It is crucial to include appropriate controls, such as a vehicle-only control and a competition experiment where cells are pre-incubated with an excess of the parent, unmodified small molecule to demonstrate specific binding.

-

Photo-Cross-linking: Irradiate the samples with UV light (typically 350-365 nm) for a short duration (e.g., 1-5 minutes) on ice to induce covalent cross-linking of the probe to its binding partners.[5] A no-UV control is essential to identify non-covalently bound proteins.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the total proteome.

-

Click Chemistry: Perform a CuAAC or SPAAC reaction to attach a biotin-azide reporter tag to the alkyne handle of the probe-protein conjugate.[6]

-

Affinity Purification: Enrich the biotinylated proteins using streptavidin-coated beads. Thorough washing steps are critical to remove non-specifically bound proteins.

-

On-Bead Digestion: Digest the enriched proteins into peptides directly on the beads using a protease such as trypsin.

-

Mass Spectrometry and Data Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins are potential targets of the original small molecule. Quantitative proteomics approaches, such as SILAC or TMT labeling, can be employed for more robust target identification by comparing the abundance of proteins enriched in the probe-treated sample versus control samples.

Data Presentation: Summarizing Quantitative Data

| Probe Treatment | Protein X Abundance (Fold Change vs. Vehicle) | p-value | Specific Target? |

| Probe | 15.2 | <0.001 | Yes |

| Probe + Competitor | 1.8 | >0.05 | No |

| No UV Control | 1.1 | >0.05 | No |

Diagram 3: Experimental Workflow for Target Identification

Caption: A streamlined workflow for target identification using iodo-diazirine alkyne probes.

Concluding Remarks: A Powerful Tool for Chemical Biology

Iodo-diazirine alkyne probes represent a powerful and versatile class of chemical tools for the identification and validation of protein targets of small molecules. Their modular design allows for synthetic flexibility, while their trifunctional nature enables a robust workflow encompassing photo-cross-linking, bioorthogonal ligation, and affinity purification. As our understanding of complex biological systems deepens, the need for sophisticated chemical probes to dissect these intricate networks will only grow. The iodo-diazirine alkyne probe, with its inherent adaptability and proven efficacy, is poised to remain a cornerstone of the chemical biologist's toolkit for the foreseeable future.

References

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(3-炔-1-丁基)-3-(2-碘乙基) -3H-双吖丙啶 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Aliphatic Heterocycles | Ambeed.com [ambeed.com]

- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 7. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 1450754-38-7 [chemicalbook.com]

- 9. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of un-derivatized thyroid hormones for photoaffinity labeling of binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine (CAS 1450754-38-7): A Trifunctional Probe for Advanced Chemical Biology

Executive Summary: The identification of a bioactive small molecule's cellular targets is a pivotal yet often rate-limiting step in drug discovery and chemical biology.[1] 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine is a meticulously designed trifunctional chemical building block that directly addresses this challenge. It integrates three distinct chemical moieties—a photo-activatable diazirine, a versatile iodoethyl synthetic handle, and a bioorthogonal alkyne tag—into a single, compact molecule.[2][3] This guide provides a comprehensive technical overview of its mechanism, synthesis, applications, and a detailed protocol for its use in photoaffinity labeling (PAL) experiments, designed for researchers and drug development professionals aiming to elucidate complex biological interactions.

Introduction: The Challenge of Target Deconvolution

Modern drug discovery often begins with phenotypic screening, where compounds are identified based on their effect on a cell or organism, rather than on a known protein target. A critical subsequent step is "target deconvolution" or "target identification"—the process of pinpointing the specific biomolecular target(s) responsible for the observed phenotype.[4] Traditional affinity chromatography methods can fail to capture weak or transient interactions. Photoaffinity labeling (PAL) has emerged as a powerful strategy to overcome this by creating a covalent bond between a ligand-derived probe and its target protein directly within a native biological environment.[1][5] The compound this compound is a state-of-the-art reagent engineered to streamline the creation of bespoke photoaffinity probes.[2][6]

Core Functional Anatomy of CAS 1450754-38-7

This molecule's efficacy stems from the independent, sequential action of its three functional groups. This "trifunctional" nature allows for a modular and powerful experimental design.[6][7]

-

2.1 The Iodoethyl Group (Synthetic Handle): The iodoethyl moiety serves as the primary point of attachment for a molecule of interest (e.g., a drug candidate, ligand, or fragment). Iodine is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the straightforward coupling of the probe building block to a ligand containing a suitable nucleophile (like an amine, thiol, or alcohol), covalently linking the probe's machinery to the biological activity of the ligand.

-

2.2 The Diazirine Group (Photo-Crosslinker): The diazirine is a compact and highly efficient photo-crosslinking group.[8] Upon irradiation with UV light (typically ~350-365 nm), the strained three-membered ring irreversibly ejects nitrogen gas (N₂) to generate a highly reactive and indiscriminate carbene intermediate.[9] This carbene exists for only a fleeting moment, during which it will covalently insert into nearby C-H, N-H, or O-H bonds of an interacting protein, effectively "trapping" the binding event.[9][10] The small size of the diazirine ring minimizes the perturbation of the attached ligand's structure and binding properties, a key advantage over bulkier photocrosslinkers like benzophenones.[4][8]

-

2.3 The Terminal Alkyne (Bioorthogonal Handle): The terminal alkyne is a bioorthogonal handle, meaning it is chemically inert within complex biological systems but can be specifically reacted with a partner group (an azide) through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[9] This allows for a two-step approach: first, the probe is coupled to its target protein inside the cell or lysate, and only after this covalent capture event is a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) "clicked" on.[8] This strategy prevents the bulky reporter tag from interfering with the initial protein-ligand interaction.[9]

Caption: Functional domains of the trifunctional probe.

Physicochemical Properties & Handling

Proper storage and handling are critical to maintain the integrity of the reagent, particularly the light-sensitive diazirine moiety.

| Property | Value | Source |

| CAS Number | 1450754-38-7 | [11] |

| Molecular Formula | C₇H₉IN₂ | [11][12] |

| Molecular Weight | 248.06 g/mol | [11][12] |

| Form | Liquid | [11] |

| Assay/Purity | ≥95% - ≥97% | [11][12] |

| Storage Conditions | -20°C, protect from light, store under inert gas (e.g., Nitrogen) | [11][12] |

| Reaction Suitability | Click Chemistry, Photoaffinity Labeling | [11] |

Safety Note: While the synthesis and handling of diazirines do not typically require extraordinary measures to avoid light, long-term storage should be in the dark to prevent degradation.[8] Standard laboratory personal protective equipment should be worn when handling this compound.

Mechanism of Action in Target Identification

The use of this probe in a target ID experiment follows a logical and powerful workflow, designed to isolate and identify specific protein interactors from a complex proteome.

-

Probe Synthesis: The researcher first couples their ligand of interest to the iodoethyl handle of the probe building block.

-

Incubation: The newly synthesized, complete photoaffinity probe is incubated with a biological system (e.g., living cells, cell lysate, or a purified protein mixture). The probe, guided by the attached ligand, will bind non-covalently to its specific protein target(s).

-

Photo-Activation: The sample is irradiated with UV light (~350 nm). The diazirine group is activated, generating the carbene which rapidly and covalently crosslinks the probe to the target protein at or near the binding site.[9]

-

Lysis & Tagging: The cells are lysed (if necessary) to release the proteins. An azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) is added, along with the necessary CuAAC reagents (a Cu(I) source, and a ligand like TBTA). The click reaction ligates the reporter tag to the alkyne handle on the now protein-bound probe.

-

Enrichment & Analysis: If a biotin tag was used, the entire proteome is passed over a streptavidin-coated resin. Only the biotinylated protein-probe complexes will be captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.

Caption: Standard workflow for target identification using the trifunctional probe.

Representative Synthesis Pathway

While the exact proprietary synthesis may vary by supplier, the creation of iodo-functionalized diazirines generally follows established organochemical principles. A plausible route can be adapted from the published synthesis of a closely related analog, 3-(But-3-yn-1-yl)-3-(3-iodopropyl)-3H-diazirine.[13] The key final step involves the conversion of a precursor alcohol to the target iodide.

Final Step: Iodination of Precursor Alcohol A solution of the precursor, 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-ol, would be prepared in a suitable anhydrous solvent like Dichloromethane (DCM) and cooled to 0 °C. To this solution, triphenylphosphine (PPh₃) and imidazole are added, followed by the portion-wise addition of iodine (I₂). The reaction proceeds via the formation of an oxyphosphonium iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction to yield the final product. The reaction is typically performed in the dark to prevent unwanted side reactions and quenched with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine before extraction and purification by column chromatography.[13]

Experimental Protocol: General Target Identification Workflow

This protocol provides a generalized framework for using a probe derived from CAS 1450754-38-7. Optimization of concentrations, incubation times, and irradiation conditions is essential for each specific biological system.

Materials:

-

Custom photoaffinity probe (Ligand-linker-diazirine-alkyne)

-

Biological sample: Cell lysate (~1-2 mg/mL total protein) or live cells

-

Buffers: Phosphate-buffered saline (PBS), Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

UV source: 350-365 nm lamp (e.g., 1000W Hg(Xe) lamp with bandpass filter)[9]

-

Click Chemistry Reagents: Azide-Biotin, Copper(II) sulfate (CuSO₄), a reducing agent (e.g., Sodium Ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Streptavidin-coated agarose or magnetic beads.

-

Elution and Mass Spectrometry buffers.

Methodology:

-

Sample Preparation:

-

For Lysate: Prepare cell lysate and determine total protein concentration. Aliquot 1 mg of protein per experimental condition into clear microcentrifuge tubes.

-

For Live Cells: Plate cells to desired confluency in appropriate culture plates.

-

-

Probe Incubation:

-

Add the photoaffinity probe to the sample at a final concentration of 1-10 µM (concentration must be optimized).

-

Include control samples: a "no probe" control and a "no UV" control are critical.

-

Incubate for 1 hour at 4°C (for lysate) or 37°C (for live cells) to allow for target binding.

-

-

Photo-Crosslinking:

-

Place the samples on ice, approximately 5-10 cm from the UV lamp.[9]

-

Irradiate the samples for 1-5 minutes with 350-365 nm UV light. Crucially, keep the "no UV" control sample shielded from light (e.g., wrapped in aluminum foil). [9] Irradiation generates the carbene, which crosslinks the probe to its target.[9]

-

-

Click Chemistry Ligation:

-

Prepare a "click mix" stock solution containing Azide-Biotin (e.g., 100 µM), TBTA (e.g., 100 µM), CuSO₄ (e.g., 1 mM), and Sodium Ascorbate (e.g., 1 mM).

-

Add the click mix to the irradiated lysate. If using live cells, lyse them first, then add the click mix.

-

Incubate for 1 hour at room temperature with gentle agitation to conjugate biotin to the probe-protein complex.

-

-

Affinity Enrichment:

-

Add pre-washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C to capture biotinylated complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the captured proteins from the beads using a competitive elution buffer (containing excess free biotin) or a denaturing buffer (like SDS-PAGE sample buffer).

-

Prepare the eluted proteins for mass spectrometry analysis via in-solution or on-bead tryptic digestion.

-

Data Analysis and Interpretation

The final output will be a list of proteins identified by mass spectrometry. The key to successful analysis is comparing the protein lists from the different experimental conditions:

-

True Targets: Proteins that are significantly enriched in the "+Probe, +UV" sample compared to both the "+Probe, -UV" sample and the "-Probe, +UV" sample.

-

Non-Specific Binders: Proteins that appear in all samples, including the no-probe control, are likely non-specific binders to the streptavidin resin and should be disregarded.

-

UV-Independent Binders: Proteins that appear in both the "+UV" and "-UV" samples may represent proteins that react with the probe without photo-activation or are simply very abundant proteins carried through the workflow. The signal for true targets should be demonstrably UV-dependent.

Conclusion

This compound (CAS 1450754-38-7) is a powerful and elegantly designed chemical tool that significantly lowers the barrier to creating custom photoaffinity probes. Its trifunctional architecture provides a logical and robust workflow for the covalent capture and subsequent identification of small molecule-protein interactions. By enabling researchers to lock transient biological events into stable covalent complexes, this building block serves as a critical asset in the quest to map the complex interactomes that govern cellular function and disease, ultimately accelerating the pace of drug discovery and validation.

References

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1450754-38-7 [chemicalbook.com]

- 3. This compound ≥95 Iodo diazirine alkyne [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photoaffinity Compounds - Enamine [enamine.net]

- 6. Trifunctional Probe Building Blocks [sigmaaldrich.cn]

- 7. Cas 1450754-37-6,3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid | lookchem [lookchem.com]

- 8. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(3-炔-1-丁基)-3-(2-碘乙基) -3H-双吖丙啶 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

- 13. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Diazirine Photo-Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Capturing Molecular Interactions with Light

In the intricate world of cellular biology and drug discovery, understanding the transient and often weak interactions between molecules is paramount. Photo-crosslinking has emerged as a powerful technique to "freeze" these interactions, providing a snapshot of molecular partnerships in their native environment. Among the various photo-activatable moieties, diazirines have gained significant traction due to their high efficiency, small size, and versatility.[1] This guide provides a comprehensive overview of the mechanism of action of diazirine photo-crosslinkers, offering insights into their chemistry, experimental application, and data interpretation.

The Diazirine Moiety: A Compact and Potent Tool

Diazirines are three-membered ring structures containing a carbon and two nitrogen atoms.[2] They are relatively stable in the dark and under typical laboratory conditions, a crucial feature for their application in biological systems.[3] The true power of diazirines is unleashed upon exposure to long-wave ultraviolet (UV) light, typically in the range of 330-370 nm.[1][4] This wavelength is less damaging to biological samples compared to the shorter wavelengths required for other photo-crosslinkers like aryl azides.[1]

The Core Mechanism: From Photoactivation to Covalent Crosslinking

The journey from an inert diazirine to a covalent crosslink involves a series of rapid and highly reactive steps. Upon irradiation with UV light, the diazirine molecule undergoes a fascinating transformation, primarily leading to the formation of a highly reactive carbene intermediate.[5][6]

Step 1: Photoactivation and Nitrogen Extrusion

The process begins with the absorption of a photon by the diazirine ring. This energizes the molecule, leading to the irreversible loss of a nitrogen molecule (N₂).[3][5] This extrusion of dinitrogen gas is the driving force behind the generation of the key reactive species: a carbene.

Step 2: The Highly Reactive Carbene Intermediate

A carbene is a neutral chemical species containing a carbon atom with two unshared valence electrons. This makes it an extremely reactive and short-lived intermediate.[3][7] The carbene generated from a diazirine can exist in two electronic states: a singlet state and a triplet state.[2] For most applications in chemical biology, the singlet carbene is the desired species due to its ability to readily insert into a wide variety of chemical bonds.[2][3]

Step 3: Indiscriminate Insertion and Covalent Bond Formation

The hallmark of diazirine-generated carbenes is their ability to insert into strong, typically unreactive, carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds.[1][2] This "indiscriminate" reactivity is a significant advantage, as it allows for the crosslinking of molecules at virtually any proximal site, not just those with specific functional groups. The carbene can also react with oxygen-hydrogen (O-H) and sulfur-hydrogen (S-H) bonds, further expanding its crosslinking potential.[3][6] This broad reactivity enables the capture of interactions with a wide range of amino acid side chains and even the peptide backbone.

dot

Figure 1: Mechanism of diazirine photo-crosslinker activation and subsequent reactions.

An Alternative Pathway: The Diazo Intermediate

Recent studies have revealed a more nuanced picture of the diazirine photoreaction.[1][8][9] Upon UV irradiation, a portion of the diazirine molecules can isomerize to form a linear diazo intermediate.[3][5] This diazo species is also reactive and can participate in crosslinking, although it exhibits a different reactivity profile compared to the carbene. Diazo intermediates show a preference for reacting with acidic residues such as aspartic acid and glutamic acid.[10][11][12] This dual-pathway mechanism contributes to the broad utility of diazirine crosslinkers and can be modulated by factors like irradiation time and power density.[8][9]

Key Advantages of Diazirine Photo-Crosslinkers

The unique mechanism of action of diazirines confers several advantages that make them a preferred choice for many applications:

| Feature | Advantage |

| Small Size | Minimal perturbation to the structure and function of the labeled molecule.[1][6] |

| High Reactivity | The carbene intermediate reacts rapidly and indiscriminately with nearby molecules.[1][3] |

| Long-Wavelength Activation | Activated by UV light in the 330-370 nm range, which is less damaging to biological samples.[1] |

| Stability | Chemically stable in the absence of UV light, allowing for controlled initiation of the crosslinking reaction.[3] |

| Versatility | Can be incorporated into a wide range of molecules, including small molecules, peptides, and amino acid analogs for metabolic labeling.[13] |

Experimental Workflow: A Practical Guide

A typical photo-crosslinking experiment using a diazirine-based crosslinker involves several key steps. The following provides a generalized protocol that should be optimized for specific applications.

Step 1: Probe Incubation

-

Prepare the Probe: Dissolve the diazirine-containing probe in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Incubate with Sample: Add the probe to your biological sample (e.g., cell lysate, purified protein, or live cells). The incubation time and temperature should be optimized to allow for binding of the probe to its target.

-

Competition Control (Crucial): In a parallel experiment, pre-incubate the sample with an excess of a non-crosslinking competitor (e.g., the parent compound without the diazirine) before adding the probe. This will help to distinguish specific, target-mediated crosslinking from non-specific interactions.[6]

Step 2: UV Irradiation

-

UV Source: Use a UV lamp that emits light in the 350-365 nm range.[6][14] Avoid using lamps that emit at 254 nm, as this wavelength can cause damage to proteins and nucleic acids.[15][16]

-

Irradiation Conditions: Place the sample in a suitable vessel (e.g., a shallow, uncovered dish) and position it at an optimized distance from the UV lamp.[15][16] The irradiation time will depend on the lamp's power and the specific crosslinker, but typically ranges from 1 to 15 minutes.[6][16] It is important to ensure even irradiation of the sample.[15]

Step 3: Downstream Analysis

Following UV irradiation, the covalently crosslinked complexes can be analyzed using a variety of techniques:

-

SDS-PAGE and Western Blotting: To visualize the formation of higher molecular weight crosslinked species.

-

Mass Spectrometry: To identify the crosslinked proteins and map the specific sites of interaction.

-

Affinity Purification: If the probe contains a tag (e.g., biotin), the crosslinked complexes can be enriched and purified for further analysis.

dot

Figure 2: A generalized experimental workflow for diazirine-based photo-crosslinking.

Conclusion: Illuminating the Interactome

Diazirine photo-crosslinkers have become indispensable tools for elucidating the complex web of molecular interactions that govern cellular processes. Their unique mechanism of action, characterized by the light-induced generation of highly reactive carbenes, enables the covalent capture of interacting partners with high efficiency and spatial resolution. By understanding the principles behind their function and adhering to sound experimental design, researchers can leverage the power of diazirines to shed light on the intricate machinery of life and accelerate the discovery of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Diazirine - Wikipedia [en.wikipedia.org]

- 3. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 10. researchgate.net [researchgate.net]

- 11. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. interchim.fr [interchim.fr]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Trifunctional Chemical Probes: A Technical Guide to Design, Synthesis, and Application in Chemical Proteomics

Abstract

The interrogation of protein function within the complex milieu of a living cell represents a formidable challenge in modern biology and drug discovery. Chemical probes have emerged as indispensable tools for navigating this complexity, allowing for the direct assessment of protein activity, interactions, and localization. While bifunctional probes laid the groundwork for techniques like Activity-Based Protein Profiling (ABPP), the development of trifunctional chemical probes has marked a significant technological leap. By integrating three distinct molecular components—a target-binding ligand, a covalent reactive group, and a bioorthogonal handle—these sophisticated tools enable a consolidated and streamlined workflow for target visualization, affinity purification, and mass spectrometry-based identification. This guide provides a comprehensive overview of the core principles, design logic, and practical application of trifunctional probes, offering researchers a technical framework for leveraging these powerful reagents to accelerate target discovery and validation.

Chapter 1: The Molecular Architecture of Trifunctional Probes

The power of a trifunctional probe lies in its modular design, where three distinct chemical moieties are synthetically integrated to perform separate, sequential functions. This architecture overcomes a major limitation of earlier probe designs, which often required parallel experiments with different probes (e.g., one with a fluorophore and another with biotin) to achieve the dual goals of visualization and identification.[1] The synthesis and screening of multiple probe variations are often necessary to optimize target binding and selectivity, as even minor structural changes can have unpredictable effects.

The three core components are:

-

The Connectivity Group/Ligand: This component provides the initial targeting specificity. It can be a known pharmacophore that directs the probe to a specific protein or enzyme family, a small molecule fragment for library screening, or a broad-spectrum reactive group designed for class-selective profiling, as seen in Activity-Based Protein Profiling (ABPP).[2] The modularity of this position allows for the generation of probe libraries from a common trifunctional scaffold, enabling systematic optimization.

-

The Reactive Group ("Warhead"): The warhead is an electrophilic or photoreactive group designed to form a stable, covalent bond with the target protein.[3][4][5] This covalent linkage is critical for capturing both high-affinity and transient, weak-binding interactions that would otherwise be lost during subsequent stringent biochemical purification steps. Common warheads include:

-

Photoaffinity Labels: Groups like diazirines and benzophenones remain inert until activated by UV light, at which point they form a highly reactive carbene or nitrene species that crosslinks with nearby amino acid residues, effectively capturing binding partners.

-

Electrophilic Moieties: These groups target nucleophilic amino acid residues often found in enzyme active sites. Examples include sulfonyl fluorides (targeting serine), chloroacetamides (targeting cysteine), and fluorophosphonates (targeting serine hydrolases).[5][6][7][8]

-

-

The Bioorthogonal Handle: This moiety serves as a stable, inert chemical handle that does not react with any native biological molecules.[9][10] Its purpose is to allow for a secondary, highly specific chemical reaction—known as a bioorthogonal ligation—to attach a reporter tag after the probe has labeled its protein target.[11] The most prevalent bioorthogonal pair is an alkyne handle on the probe, which reacts with an azide-containing reporter tag via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), colloquially known as "click chemistry".[9][11][12] This two-step labeling process is advantageous for live-cell experiments where bulky reporter tags might impede cell permeability or target binding.[13]

Caption: Core molecular architecture of a trifunctional chemical probe.

Chapter 2: Mechanism of Action: A Consolidated Experimental Workflow

The innovative design of trifunctional probes enables a powerful, multi-step workflow that consolidates target detection, isolation, and identification into a single experiment.[1] This approach significantly accelerates the characterization of protein activities and drug targets.[1]

Step 1: Target Engagement and Covalent Modification The experiment begins by incubating the trifunctional probe with a complex biological sample, such as a cell lysate, living cells, or even a whole organism.[14][15] The probe's connectivity group directs it to its cognate protein target(s). Upon binding, the reactive warhead forms a permanent covalent bond, securely linking the probe to its target.[6][8] Excess, unbound probe is then removed through dialysis, size-exclusion chromatography, or cell pelleting and washing.

Step 2: Bioorthogonal Ligation ("Click" Reaction) The proteome, now containing covalently probe-labeled proteins, is treated with a reporter molecule that contains the complementary bioorthogonal group (e.g., an azide) and a desired reporter tag.[10] This reporter tag is typically either a fluorophore (like rhodamine or a fluorescent dye) for visualization, or an affinity handle (like biotin) for purification. The "click" reaction selectively and efficiently attaches the reporter tag to the bioorthogonal handle on the probe-protein conjugate.[9][11]

Step 3: Bifurcated Downstream Analysis The dual-tagged protein conjugate can now be analyzed in two ways from the same sample:

-

Visualization: If a fluorescent reporter was used, the labeled proteins can be directly visualized by running the sample on an SDS-PAGE gel and using a fluorescence scanner.[1][7] This provides a rapid assessment of the labeling efficiency, selectivity, and the molecular weight of the targeted proteins.

-

Affinity Purification and Identification: If a biotin reporter was used, the labeled proteins are isolated from the complex mixture using streptavidin-coated beads.[14] After stringent washing to remove non-specifically bound proteins, the captured proteins are typically digested into peptides (e.g., with trypsin) and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

This consolidated workflow fortifies the critical link between observing differentially expressed enzyme activities and their definitive molecular identification.[1]

Caption: Consolidated workflow using a trifunctional chemical probe.

Chapter 3: Applications in Drug Discovery and Chemical Biology

The versatility of trifunctional probes has led to their adoption across a wide range of applications, from fundamental biology to preclinical drug development.

-

Target Identification and Validation: A primary application is the deconvolution of the mechanism of action for bioactive small molecules or natural products.[16] By converting a compound of interest into a trifunctional probe, researchers can identify its direct binding partners in a native cellular context, providing crucial evidence for target engagement.

-

Activity-Based Protein Profiling (ABPP): ABPP uses broad-spectrum reactive probes to map the functional state of entire enzyme families.[6][8][15] Trifunctional probes enhance this technique by allowing for the direct identification of enzymes that are differentially active between distinct biological states, such as in healthy versus cancerous cells. For example, a trifunctional phenyl sulfonate probe was used to identify that phosphofructokinase and type II tissue transglutaminase activities were significantly upregulated in invasive breast cancer cell lines compared to non-invasive lines.[1]

-

Mapping Protein-Protein Interactions: Probes incorporating photo-crosslinking warheads can capture not only the direct protein target but also its immediate interaction partners, providing a snapshot of protein complexes within the cell.[17]

-

Glycan Recognition and Profiling: Studying the low-affinity interactions between glycans and glycan-binding proteins (lectins) is a significant challenge.[18][19] Modular trifunctional scaffolds have been developed to enable the late-stage attachment of native oligosaccharides, creating probes to capture and identify specific glycan recognition events.[18][19][20][21]

| Application Area | Probe Type (Example Warhead) | Target Class / Goal | Key Outcome | Reference(s) |

| Target ID | Diazirine (Photo-crosslinker) | Cellular targets of a drug candidate | Unbiased identification of direct binding partners | , |

| ABPP | Phenyl Sulfonate (Electrophile) | Serine/Threonine Hydrolases | Quantitative comparison of enzyme activity in disease vs. healthy states | [1] |

| Glycobiology | N-alkoxy-amine / Azidocoumarin | Glycan-Binding Proteins (Lectins) | Capture and identification of low-affinity glycan-protein interactions | [20],[18],[19] |

| Interaction Mapping | Benzophenone (Photo-crosslinker) | Protein Complexes | Identification of proximal proteins and interaction networks | [17] |

Chapter 4: Experimental Protocol: A Representative ABPP Workflow

This section provides a generalized, step-by-step protocol for a competitive ABPP experiment designed to identify the targets of a small molecule inhibitor using a trifunctional probe.

1. Materials

-

Trifunctional Probe (e.g., Alkyne-functionalized fluorophosphonate for serine hydrolase profiling)

-

Cell Lysate (prepared in PBS or Tris buffer without detergents that interfere with labeling)

-

Small Molecule Inhibitor of Interest

-

Azide-Biotin Reporter Tag (e.g., PEG4-Azido-Biotin)

-

Click Chemistry Reagents: CuSO₄, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

SDS-PAGE reagents, buffers for protein digestion (e.g., urea, DTT, iodoacetamide), and sequencing-grade trypsin

2. Proteome Preparation and Competitive Labeling

-

Quantify protein concentration of cell lysate using a BCA or Bradford assay. Adjust concentration to 1-2 mg/mL.

-

Aliquot 100 µL of lysate into two microcentrifuge tubes.

-

To one tube, add the small molecule inhibitor (e.g., to a final concentration of 1 µM). To the other, add vehicle control (e.g., DMSO). Incubate for 30 minutes at 37 °C.

-

Add the trifunctional ABPP probe to both tubes (e.g., to a final concentration of 1 µM). Incubate for another 30 minutes at 37 °C. The inhibitor will compete with the probe for binding to its target, leading to reduced probe labeling of the true target protein.

3. Bioorthogonal "Click" Reaction

-

Prepare a "click" reaction cocktail. For a 100 µL protein sample, this may consist of: 1 µL of 10 mM Azide-Biotin, 1 µL of 50 mM TCEP, 1 µL of 1.7 mM TBTA in DMSO/t-butanol, and 1 µL of 50 mM CuSO₄. Note: Reagents must be added in this order to prevent precipitation.

-

Add 4 µL of the cocktail to each protein sample. Vortex gently and incubate for 1 hour at room temperature.

4. Affinity Enrichment

-

Pre-wash streptavidin beads with PBS.

-

Add 30 µL of a 50% bead slurry to each labeled proteome sample.

-

Incubate for 1 hour at 4 °C on a rotator to allow the biotinylated proteins to bind to the beads.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with 0.1% SDS in PBS, followed by 3x with PBS).

5. On-Bead Digestion for Mass Spectrometry

-

Resuspend the washed beads in a denaturing buffer (e.g., 6 M urea in 100 mM Tris).

-

Reduce disulfide bonds by adding DTT (to 10 mM) and incubating for 30 min at 37 °C.

-

Alkylate cysteines by adding iodoacetamide (to 20 mM) and incubating for 30 min at room temperature in the dark.

-

Dilute the urea concentration to <1 M with 100 mM Tris buffer.

-